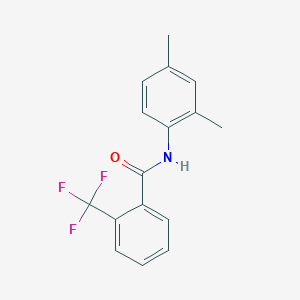
n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. In particular, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDACs, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide may have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has a range of biochemical and physiological effects. In particular, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce inflammation in animal models. n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One advantage of using n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have low toxicity in animal models, making it a potentially safe compound to use in research. However, one limitation of using n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide. One potential area of study is the development of n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and other diseases. Additionally, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide could be used as a building block for the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide and its potential applications in various fields.
合成法
N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with trifluoromethylbenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide.
科学的研究の応用
N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been used as a building block for the synthesis of functional materials with unique properties. In organic synthesis, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been used as a reagent for the synthesis of various compounds.
特性
製品名 |
n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C16H14F3NO |
分子量 |
293.28 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-8-14(11(2)9-10)20-15(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChIキー |
SXGKOIHGYHHYMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)



